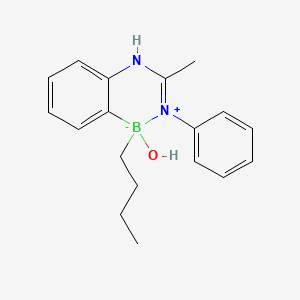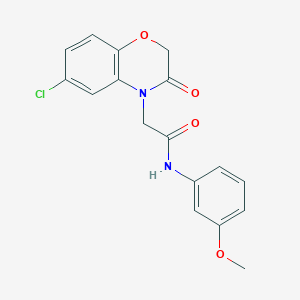![molecular formula C22H28N4O4S B11113152 N-benzyl-N'-(2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}ethyl)ethanediamide](/img/structure/B11113152.png)
N-benzyl-N'-(2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}ethyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-BENZYL-N-{2-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE is a complex organic compound with a molecular formula of C22H28N4O4S. This compound is characterized by the presence of a benzyl group, a piperazine ring, and a sulfonyl group, making it a versatile molecule in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-BENZYL-N-{2-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of benzylamine with 2-chloroethylamine to form N-benzyl-N-(2-chloroethyl)amine. This intermediate is then reacted with 4-(4-methylbenzenesulfonyl)piperazine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents is carefully controlled to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
N’-BENZYL-N-{2-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
N’-BENZYL-N-{2-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including its role as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-BENZYL-N-{2-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N’-benzyl-N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]ethanediamide
- N’-benzyl-N-[2-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]ethyl]oxamide
Uniqueness
N’-BENZYL-N-{2-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonyl group, in particular, plays a crucial role in its reactivity and interactions with biological targets, setting it apart from other similar compounds .
Properties
Molecular Formula |
C22H28N4O4S |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
N'-benzyl-N-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl]oxamide |
InChI |
InChI=1S/C22H28N4O4S/c1-18-7-9-20(10-8-18)31(29,30)26-15-13-25(14-16-26)12-11-23-21(27)22(28)24-17-19-5-3-2-4-6-19/h2-10H,11-17H2,1H3,(H,23,27)(H,24,28) |
InChI Key |
MERVZASSDMXGPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Nitro-N'-[(E)-[2-(octyloxy)phenyl]methylidene]benzohydrazide](/img/structure/B11113105.png)
![N-(2-Fluorophenyl)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B11113118.png)

![N-(4-methoxyphenyl)-N-{2-[4-({(4-methoxyphenyl)[(4-methylphenyl)sulfonyl]amino}acetyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B11113123.png)
![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}ethanone](/img/structure/B11113126.png)
![2-[(7-Methoxy-4-methylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol](/img/structure/B11113130.png)
![4-tert-butyl-N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B11113139.png)
![5-{[(4-Fluorophenyl)carbonyl]amino}-2-hydroxybenzoic acid](/img/structure/B11113145.png)
![2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(4-hydroxyphenyl)methylene]acetohydrazide](/img/structure/B11113154.png)
![N'-[(E)-(5-bromofuran-2-yl)methylidene]furan-2-carbohydrazide](/img/structure/B11113157.png)
![trans-4-({[(2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pentanoyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B11113159.png)
![2-chloro-N-(2-methoxyphenyl)-5-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B11113162.png)
